

# **Application Notes and Protocols: NCB-0846 Treatment of Patient-Derived Organoids**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**NCB-0846** is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the canonical Wnt/β-catenin signaling pathway.[1] [2][3] Constitutive activation of the Wnt pathway is a critical driver in over 90% of colorectal cancers (CRCs), making it a prime therapeutic target.[4] **NCB-0846** has demonstrated significant anti-tumor activity in preclinical models, including patient-derived xenografts, by suppressing Wnt signaling and abrogating cancer stem cell (CSC) properties.[1][3][4]

Patient-derived organoids (PDOs) have emerged as a superior preclinical model system, closely recapitulating the genetic and phenotypic heterogeneity of individual tumors.[5][6][7] This document provides detailed application notes and protocols for the treatment of colorectal cancer patient-derived organoids with **NCB-0846**, offering a framework for assessing its therapeutic efficacy in a patient-relevant 3D culture system.

### **Mechanism of Action of NCB-0846**

**NCB-0846** exerts its anti-cancer effects by binding to the ATP-binding pocket of TNIK in an inactive conformation, thereby inhibiting its kinase activity with an IC50 of 21 nM.[8][9][10][11] This inhibition disrupts the downstream phosphorylation of T-cell factor 4 (TCF4), a crucial step in the activation of Wnt target gene transcription.[1] Consequently, the expression of Wnt target genes, such as AXIN2 and MYC, is reduced, leading to the suppression of cancer cell



proliferation and stemness.[1][12] **NCB-0846** has also been shown to downregulate the expression of CSC markers like CD44 and CD133.[8][12]

## **Signaling Pathway**



Click to download full resolution via product page

Caption: **NCB-0846** inhibits TNIK, preventing TCF4 activation and subsequent transcription of Wnt target genes.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **NCB-0846** in preclinical studies.

Table 1: In Vitro Activity of NCB-0846



| Parameter                       | Cell Line / Target       | Value                                      | Reference      |
|---------------------------------|--------------------------|--------------------------------------------|----------------|
| IC50 (TNIK inhibition)          | Cell-free assay          | 21 nM                                      | [8][9][10][11] |
| TCF4 Phosphorylation Inhibition | HEK293, HCT116,<br>DLD-1 | Partial at 0.1-0.3 μM,<br>Complete at 3 μM | [1][8][9]      |
| Growth Inhibition (IC50)        | HCT116 (2D culture)      | ~6.8-fold more potent than NCB-0970        | [1][10]        |
| Colony Formation<br>Inhibition  | HCT116 (soft agar)       | ~20-fold more potent<br>than NCB-0970      | [1][9][10]     |

Table 2: In Vivo Activity of NCB-0846 in Mouse Models

| Model                         | Treatment                        | Outcome                                                 | Reference |
|-------------------------------|----------------------------------|---------------------------------------------------------|-----------|
| HCT116 Xenografts             | 40 or 80 mg/kg, oral,<br>BID     | Tumor growth suppression                                | [13]      |
| Apcmin/+ Mice                 | 22.5, 45, 90 mg/kg,<br>oral, BID | Dose-dependent reduction in tumor multiplicity and size | [1][14]   |
| Patient-Derived<br>Xenografts | Orally administrable             | Suppression of tumor growth                             | [4]       |

# **Experimental Protocols**

# Protocol 1: Establishment and Culture of Colorectal Cancer Patient-Derived Organoids

This protocol is adapted from established methods for generating colorectal cancer PDOs.[2][9] [12]

#### Materials:

Fresh colorectal cancer tissue from surgical resection or biopsy



- Tissue Collection Medium (Advanced DMEM/F12 with GlutaMAX, HEPES, Gentamicin)[10]
- Digestion Buffer (Collagenase IV in Advanced DMEM/F12)
- Basement Membrane Matrix (e.g., Matrigel)
- CRC Organoid Culture Medium (Advanced DMEM/F12, N2 supplement, B27 supplement, N-acetyl-L-cysteine, Nicotinamide, Human EGF, Noggin, R-spondin1, A-83-01, SB202190, Y-27632)[5][10]
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)

#### Procedure:

- Tissue Collection and Transport: Collect fresh tumor tissue in ice-cold Tissue Collection
  Medium and process within 2-4 hours.
- Tissue Dissociation:
  - Wash the tissue multiple times with cold PBS.
  - Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
  - Transfer fragments to a conical tube with Digestion Buffer and incubate at 37°C for 30-60 minutes with gentle agitation.
  - Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
  - Filter the cell suspension through a 100 μm cell strainer to remove undigested tissue.
  - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Organoid Seeding:
  - Resuspend the cell pellet in an appropriate volume of ice-cold Basement Membrane Matrix.



- Plate 30-50 μL droplets of the cell-matrix suspension into pre-warmed 24-well plates.
- Incubate at 37°C for 15-30 minutes to solidify the matrix.
- Gently add 500 μL of pre-warmed CRC Organoid Culture Medium to each well.
- · Organoid Culture and Maintenance:
  - Culture organoids at 37°C in a 5% CO<sub>2</sub> incubator.
  - Change the culture medium every 2-3 days.
  - Monitor organoid growth and morphology using a brightfield microscope.
  - Passage organoids every 7-14 days by mechanically or enzymatically disrupting them and re-seeding in fresh matrix.

# Protocol 2: NCB-0846 Treatment and Viability Assessment of PDOs

#### Materials:

- Established colorectal cancer PDO cultures
- NCB-0846 stock solution (dissolved in DMSO)
- CRC Organoid Culture Medium
- Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
- 96-well clear bottom plates

#### Procedure:

- Organoid Plating for Drug Screening:
  - Harvest mature organoids and dissociate them into small fragments or single cells.



- Count the cells/fragments and resuspend in Basement Membrane Matrix at a desired density.
- Seed 10-20 μL of the organoid-matrix suspension per well in a 96-well plate.
- After solidification, add 100 μL of CRC Organoid Culture Medium.

#### NCB-0846 Treatment:

- $\circ$  Prepare a serial dilution of **NCB-0846** in CRC Organoid Culture Medium. A suggested starting concentration range is 0.01  $\mu$ M to 10  $\mu$ M. Include a DMSO vehicle control.
- After allowing the organoids to establish for 24-48 hours, carefully remove the existing medium and replace it with the medium containing the different concentrations of NCB-0846 or vehicle control.
- Incubate the plate for 72-96 hours at 37°C and 5% CO<sub>2</sub>.

#### · Cell Viability Assessment:

- Equilibrate the plate and the viability reagent to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Mix by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

#### Data Analysis:

- Normalize the luminescence readings to the vehicle control.
- Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

## **Experimental Workflow and Logical Relationships**





Click to download full resolution via product page

Caption: Workflow for assessing NCB-0846 efficacy in patient-derived organoids.



## **Expected Outcomes and Troubleshooting**

- Morphological Changes: Treatment with effective concentrations of NCB-0846 is expected to induce a decrease in organoid size and complexity, with evidence of cell death (darkening, fragmentation).
- Dose-Dependent Inhibition: A clear dose-dependent decrease in cell viability should be observed, allowing for the determination of a reliable IC50 value.
- Troubleshooting:
  - Low Organoid Yield: Optimize tissue digestion time and enzyme concentration. Ensure the quality of the Basement Membrane Matrix.
  - High Variability in Viability Assays: Ensure uniform organoid size and density when plating for drug screening. Mix thoroughly after adding the viability reagent.
  - Inconsistent Drug Effects: Verify the stability and activity of the NCB-0846 stock solution.
    Ensure accurate serial dilutions.

## Conclusion

The use of patient-derived organoids provides a robust platform for evaluating the therapeutic potential of targeted agents like **NCB-0846** in a personalized manner. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the efficacy of TNIK inhibition in colorectal cancer PDOs, paving the way for further preclinical and clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. dkfz.de [dkfz.de]

## Methodological & Application





- 2. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNIK inhibition abrogates colorectal cancer stemness PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Establishment of a Co-culture System of Patient-Derived Colorectal Tumor Organoids and Tumor-Infiltrating Lymphocytes (TILs) [jove.com]
- 5. Prospective derivation of a Living Organoid Biobank of colorectal cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patient-Derived Organoids as a Model for Cancer Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRC Organoid Culture: A Method to Obtain 3D Organoids from Colorectal Cancer Cells [jove.com]
- 9. Establishment of Patient-Derived Organoids from Colorectal Cancer Resection Samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues [frontiersin.org]
- 14. TNIK inhibition abrogates colorectal cancer stemness PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NCB-0846 Treatment of Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608171#ncb-0846-treatment-of-patient-derivedorganoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com